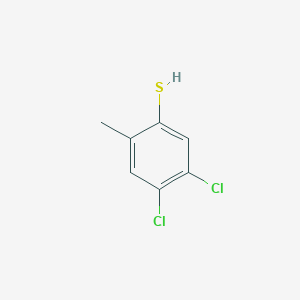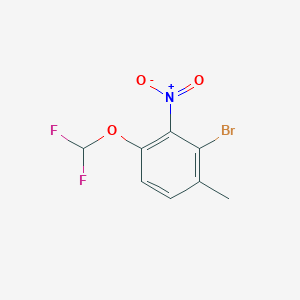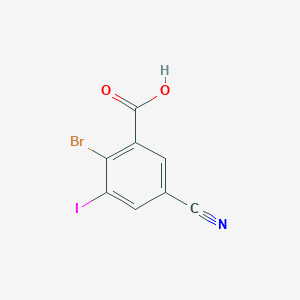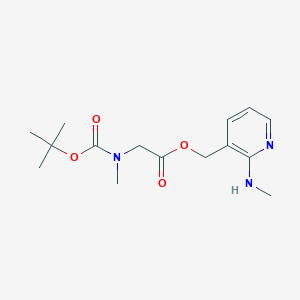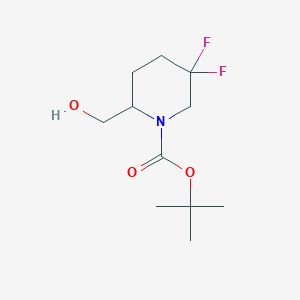![molecular formula C11H13NO4 B1446321 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid CAS No. 1955507-43-3](/img/structure/B1446321.png)
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid
Overview
Description
“2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid” is a chemical compound with the IUPAC name 2-(tert-butoxycarbonyl)isonicotinic acid . It has a molecular weight of 223.23 . The compound is in solid form .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound could be involved in various chemical reactions. For instance, the BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is in solid form . It has a molecular weight of 223.23 . More detailed physical and chemical properties are not available from the current search results.Scientific Research Applications
Reactivity Studies:
- Kim, Lantrip, and Fuchs (2001) studied the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, demonstrating the transformation of these esters to pyridine-2-carbonitrile under various conditions, highlighting the potential of these compounds in synthetic organic chemistry (Kim, Lantrip, & Fuchs, 2001).
Supramolecular Chemistry:
- Vishweshwar, Nangia, and Lynch (2002) investigated the crystal structures of pyrazinecarboxylic acids to understand the occurrence of carboxylic acid-pyridine supramolecular synthon, providing insights into the structural analysis for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Synthetic Routes and Applications:
- Freund and Mederski (2000) described a synthetic route to Spiro[indole‐3,4′‐piperidin]‐2‐ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, showcasing the utility of these compounds in synthesizing complex chemical structures (Freund & Mederski, 2000).
Polymer Synthesis:
- Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, demonstrating the potential of these compounds in the development of new polymeric materials (Hsiao, Yang, & Chen, 2000).
Condensation Reactions:
- Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, indicating the role of these compounds in facilitating diverse chemical reactions (Umehara, Ueda, & Tokuyama, 2016).
Antimicrobial Activities and DNA Interactions:
- Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives spectroscopically, including their antimicrobial activities and DNA interactions, showing their potential in biochemical applications (Tamer et al., 2018).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTVUAYYAWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



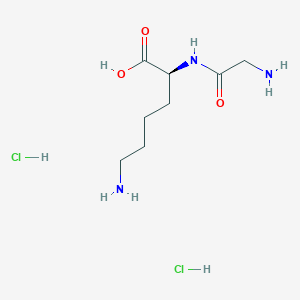
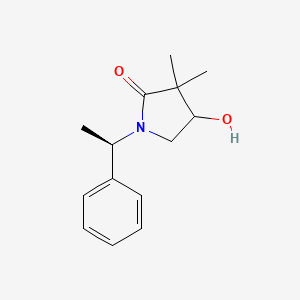
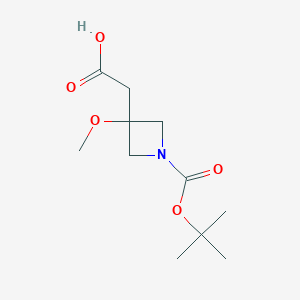
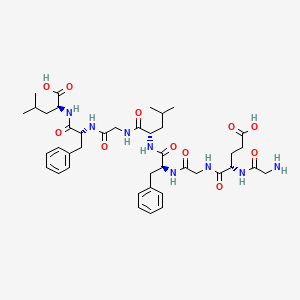
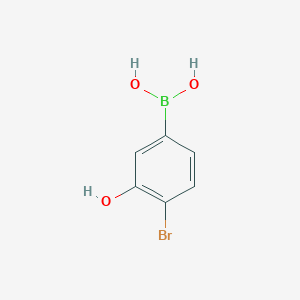
![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)
